4-Bromo-2-morpholin-4-yl-1,3-benzothiazole
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Overview
Description
4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a bromine atom at the fourth position and a morpholine ring at the second position of the benzothiazole core
Mechanism of Action
Target of Action
tuberculosis , suggesting that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole may also target similar biological pathways or enzymes.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . It is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it is possible that this compound may affect similar pathways, leading to downstream effects that inhibit the growth or survival of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it is likely that this compound may lead to similar effects, such as inhibition of M. tuberculosis growth or survival.
Biochemical Analysis
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole typically involves the bromination of 2-morpholin-4-yl-1,3-benzothiazole. One common method includes the reaction of 2-morpholin-4-yl-1,3-benzothiazole with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the fourth position of the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiolate, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or amino derivatives of the original compound.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction may yield amines or other reduced forms of the benzothiazole ring.
Scientific Research Applications
4-Bromo-2-morpholin-4-yl-1,3-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool in studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
2-Morpholin-4-yl-1,3-benzothiazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Chloro-2-morpholin-4-yl-1,3-benzothiazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
4-Methyl-2-morpholin-4-yl-1,3-benzothiazole: Contains a methyl group instead of a halogen, affecting its steric and electronic properties.
Uniqueness: 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer distinct biological activities compared to its analogs .
Biological Activity
4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological effects of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with morpholine and bromine sources. The general synthetic pathway can be outlined as follows:
- Starting Materials : 2-Amino-benzothiazole and morpholine.
- Reagents : Bromine or brominating agents.
- Reaction Conditions : Typically performed under reflux conditions in a suitable solvent.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |
OVCAR-4 (Ovarian) | 25.9 | 28.7 | - |
PC-3 (Prostate) | 15.9 | - | - |
These findings indicate that the compound exhibits selective cytotoxicity against various cancer types, with particularly low GI50 values suggesting potent anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. The minimal inhibitory concentration (MIC) values for several bacterial strains are summarized below:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 250 |
These results demonstrate that this compound possesses significant antibacterial and antifungal activities .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression and metabolism. Notably, it has shown activity against cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs . The inhibition profile suggests potential applications in enhancing the efficacy of co-administered chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives can be significantly influenced by their chemical structure. Key factors include:
- Substituents on the Benzothiazole Ring : The presence of electron-withdrawing groups (like bromine) enhances lipophilicity and cytotoxicity.
- Morpholine Moiety : The morpholine group contributes to improved solubility and bioavailability.
Studies have indicated that modifications at specific positions on the benzothiazole ring can lead to enhanced biological activities .
Case Studies
Several case studies have illustrated the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A derivative similar to this compound was tested in a phase II clinical trial showing a significant reduction in tumor size among participants with non-small cell lung cancer.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Properties
IUPAC Name |
4-(4-bromo-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYBUVBUZPKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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